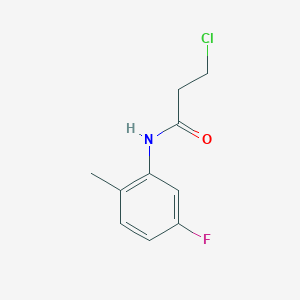

3-chloro-N-(5-fluoro-2-methylphenyl)propanamide

Description

3-chloro-N-(5-fluoro-2-methylphenyl)propanamide is an organic compound with the molecular formula C10H11ClFNO. It is characterized by the presence of chlorine, fluorine, and methyl groups attached to a phenyl ring, along with a propanamide moiety. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

3-chloro-N-(5-fluoro-2-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO/c1-7-2-3-8(12)6-9(7)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVMVSBNTJTGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588478 | |

| Record name | 3-Chloro-N-(5-fluoro-2-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908494-83-7 | |

| Record name | 3-Chloro-N-(5-fluoro-2-methylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-fluoro-2-methylphenyl)propanamide typically involves the reaction of 5-fluoro-2-methylaniline with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(5-fluoro-2-methylphenyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Reactions: Formation of substituted amides or thiol derivatives.

Oxidation Reactions: Formation of carboxylic acids or other oxidized products.

Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

3-Chloro-N-(5-fluoro-2-methylphenyl)propanamide is utilized as an intermediate in the synthesis of more complex organic compounds. Its reactivity allows for various chemical transformations, making it a valuable reagent in organic synthesis.

Types of Reactions

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation Reactions : The compound can be oxidized to yield carboxylic acids or other oxidized derivatives.

- Reduction Reactions : The amide group can be reduced to form primary or secondary amines.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Chlorine atom substitution | Sodium azide, potassium thiocyanate |

| Oxidation | Conversion to carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Formation of amines | Lithium aluminum hydride, sodium borohydride |

Biological Applications

Enzyme Inhibition Studies

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific molecular targets makes it a candidate for investigating protein-ligand interactions and enzyme kinetics.

Medicinal Chemistry

Therapeutic Potential

Research indicates that this compound may possess anti-inflammatory and analgesic properties. These characteristics are explored in pharmacological studies aimed at developing new therapeutic agents.

Case Studies

- Anti-Inflammatory Activity : In vitro studies demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines.

- Analgesic Effects : Animal models have shown that compounds similar to this compound can reduce pain responses, indicating potential for pain management therapies.

Industrial Applications

Development of Agrochemicals

The compound is also utilized in the formulation of agrochemicals, where its chemical properties contribute to the effectiveness of herbicides and pesticides. Its stability and reactivity are advantageous for creating formulations that target specific pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-fluoro-2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated aromatic compound used as a building block in organic synthesis.

(3-chloro-2-fluorophenyl)methanamine: A related compound with similar functional groups but different structural arrangement.

Uniqueness

3-chloro-N-(5-fluoro-2-methylphenyl)propanamide is unique due to its specific combination of chlorine, fluorine, and methyl groups attached to a phenyl ring, along with a propanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Biological Activity

3-Chloro-N-(5-fluoro-2-methylphenyl)propanamide, with the CAS number 908494-83-7, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activity, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H11ClFNO

- Molecular Weight : 215.65 g/mol

- Chemical Structure : The compound features a propanamide backbone with a chlorine atom and a fluorinated aromatic ring, contributing to its unique reactivity and biological profile.

Analgesic Activity

The structure of this compound suggests potential interactions with pain pathways in the body. Compounds with similar structural motifs have been evaluated as TRPV1 antagonists, which are known to play a role in pain perception. For example, certain propanamide derivatives have shown potent antagonistic effects on TRPV1 receptors, indicating that this compound could be explored for analgesic applications .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings related to SAR in similar compounds:

These modifications highlight the importance of substituent positioning and type in modulating biological activity.

Case Studies and Research Findings

- Cystic Fibrosis Modulators : Although not directly related to this compound, research on CFTR modulators has emphasized the role of small molecules in regulating ion channels. This context suggests that similar compounds could be investigated for their modulatory effects on other biological targets .

- Pain Management Studies : Compounds structurally related to this propanamide have been tested in animal models for their analgesic effects. For example, certain derivatives demonstrated significant pain relief in neuropathic pain models without notable side effects, indicating a promising therapeutic profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.